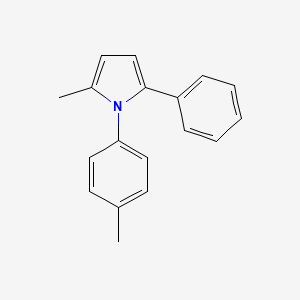
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms The compound is characterized by the presence of a furan ring, a benzyl group, and a thioxo group, making it a complex and multifunctional molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone. This step usually requires a solvent such as ethanol or methanol and is conducted under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the thiazolidinone core reacts with benzyl chloride in the presence of a base like sodium hydroxide.
Addition of the Furyl Group: The furyl group is typically added through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with furfural in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the molecule, potentially converting the enylidene group to an alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.
Biology
The compound has shown potential as a bioactive molecule. Studies have indicated its efficacy in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Preliminary research suggests that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a promising lead compound for therapeutic agents.
Industry
In materials science, the compound’s unique structural features could be exploited in the design of novel polymers or as a component in electronic materials.
作用機序
The mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its thioxo group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The compound’s ability to undergo redox reactions also allows it to modulate oxidative stress pathways.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are well-known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar in structure but with variations in the substituents attached to the thiazolidinone ring.
Furyl-thiazolidinones: Compounds that feature a furan ring attached to the thiazolidinone core, similar to the compound .
Uniqueness
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a benzyl group, along with the thioxo functionality, distinguishes it from other thiazolidinone derivatives.
特性
分子式 |
C17H13NO2S2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
(5Z)-3-benzyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c19-16-15(10-4-8-14-9-5-11-20-14)22-17(21)18(16)12-13-6-2-1-3-7-13/h1-11H,12H2/b8-4+,15-10- |
InChIキー |
YHSBXXPINTVKRS-VVGDYKIKSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B11650813.png)

![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11650820.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650826.png)
![1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B11650837.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650845.png)
![8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650847.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B11650855.png)
![3-[(2E)-2-(2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11650868.png)
![2-ethoxy-N-[(1E)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11650871.png)
![(6Z)-6-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11650879.png)

![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)

